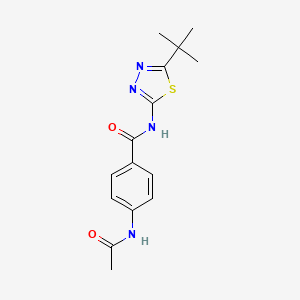

![molecular formula C19H20BrN3O5 B5515148 N-{2-[2-(4-溴苯亚甲基)肼基]-2-氧代乙基}-3,4,5-三甲氧基苯甲酰胺](/img/structure/B5515148.png)

N-{2-[2-(4-溴苯亚甲基)肼基]-2-氧代乙基}-3,4,5-三甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical under discussion belongs to the class of compounds known as hydrazones, characterized by the presence of a hydrazine group attached to a ketone or aldehyde, resulting in a diverse set of compounds with a wide range of biological and chemical properties. Hydrazones are of significant interest in medicinal chemistry, materials science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of hydrazones, including compounds similar to "N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide", typically involves the condensation of an appropriate hydrazine with a ketone or aldehyde. This process can be facilitated by acidic or basic conditions and often yields a mixture of E/Z isomers, which can be separated or used as a mixture, depending on the application (Wouters et al., 2002).

Molecular Structure Analysis

The molecular structure of hydrazones is characterized by a C=N double bond, which allows for the existence of geometric isomers. X-ray crystallography studies of similar compounds have revealed that these molecules can form hydrogen-bonded dimers and exhibit interesting conformational properties, with the orientation of substituent groups significantly influencing the overall molecular geometry and packing in the solid state (Zhu, 2011).

Chemical Reactions and Properties

Hydrazones undergo a variety of chemical reactions, reflecting their versatile reactivity. They can act as ligands in coordination compounds, participate in cycloaddition reactions, and undergo nucleophilic addition reactions at the carbon atom of the C=N bond. The presence of substituent groups, such as the 4-bromobenzylidene and trimethoxybenzamide functionalities, can further modulate the chemical behavior of these compounds, making them suitable for targeted synthesis and applications.

Physical Properties Analysis

The physical properties of hydrazones, including solubility, melting points, and crystallinity, are influenced by the nature of the substituents and the molecular structure. For instance, the presence of electron-donating or withdrawing groups can affect the compound's solubility in various solvents and its melting point. Additionally, the ability to form hydrogen bonds can lead to the formation of stable crystalline structures, as observed in related compounds (Khan et al., 2018).

科学研究应用

合成与结构表征

N-{2-[2-(4-溴苯亚甲基)肼基]-2-氧代乙基}-3,4,5-三甲氧基苯甲酰胺及其相关化合物已被合成并表征,提供了对其结构性质的见解。例如,使用各种肼衍生物作为 N 亲核试剂,通过碘芳烃的钯催化羰基化合成四氢苯并恶嗪和邻苯二酰胺衍生物,突出了该化合物的合成多功能性 (Marosvölgyi-Haskó 等人,2011 年)。类似地,包括具有相似结构的化合物在内的五种 N-(4-甲苯磺酰基)甘氨酸腙衍生物的晶体结构和赫氏菲尔德表面分析强调了构象和氢键模式在确定这些化合物物理性质中的重要性 (Purandara 等人,2018 年)。

抗菌特性

研究还探讨了相关化合物的抗菌潜力。例如,已对乙基 2-(取代-(2-亚苄基肼基))噻唑-4-羧酸酯衍生物的合成和表征进行了研究,揭示了它们在技术应用中的重要性,因为它们具有相当大的非线性光学 (NLO) 特性,暗示了这些结构的潜在抗菌应用 (Haroon 等人,2019 年)。

抗癌和光动力疗法应用

具有相似结构的化合物已在抗癌和光动力疗法应用中显示出潜力。例如,用含有席夫碱的苯磺酰胺基取代的新型锌酞菁衍生物由于其高单线态氧量子产率和适当的光降解量子产率,显示出作为光动力疗法中癌症治疗的 II 型光敏剂的显着潜力 (Pişkin 等人,2020 年)。

缓蚀

已研究芳香酰肼衍生物在盐酸中对低碳钢的缓蚀性能,说明了它们作为有效缓蚀剂的潜力。2-(3,4,5-三甲氧基苄亚甲基)肼基碳硫酰胺 (TMBHC) 的研究证明了其作为混合型缓蚀剂的效率,其在低碳钢表面的吸附遵循朗缪尔吸附等温线,表明化学吸附机制 (Kumari 等人,2017 年)。

属性

IUPAC Name |

N-[2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-4-6-14(20)7-5-12/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOZAXNEAFYLTD-LSHDLFTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({N'-[(E)-(4-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

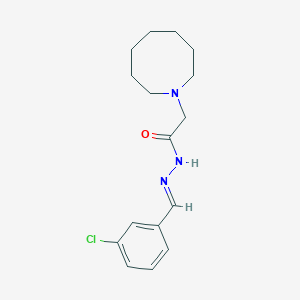

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

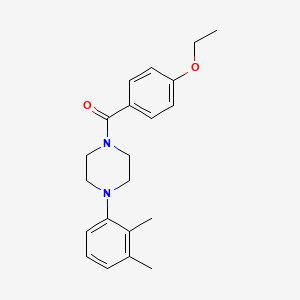

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)

![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)

![4-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5515156.png)